molecular formula C22H17NO B14737732 1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol CAS No. 6341-74-8

1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol

Cat. No.: B14737732
CAS No.: 6341-74-8
M. Wt: 311.4 g/mol
InChI Key: ANCIBMWETFMZNR-UHFFFAOYSA-N
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Description

1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol is a complex organic compound known for its unique structure and diverse applications in various fields of science. This compound is characterized by the presence of two naphthalene rings connected through a methyleneamino group, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol typically involves a multi-step process. One common method is the one-pot multicomponent reaction, which includes the reaction of aromatic aldehydes, amines, and naphthalen-2-ol in the presence of a catalyst such as silica sulfuric acid . This method is advantageous due to its simplicity, high yield, and cost-effectiveness.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalen-2-ylmethanamine derivatives .

Scientific Research Applications

1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to DNA gyrase, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

6341-74-8

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

1-[[2-(methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol

InChI

InChI=1S/C22H17NO/c1-23-21-12-10-15-6-2-4-8-17(15)19(21)14-20-18-9-5-3-7-16(18)11-13-22(20)24/h2-13,24H,1,14H2

InChI Key

ANCIBMWETFMZNR-UHFFFAOYSA-N

Canonical SMILES

C=NC1=C(C2=CC=CC=C2C=C1)CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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